molecular formula C12H10N4OS B13759075 Purin-2-ol, 6-(benzylthio)- CAS No. 5446-42-4

Purin-2-ol, 6-(benzylthio)-

Katalognummer: B13759075
CAS-Nummer: 5446-42-4
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: XKLXGBRBFJZZOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Purin-2-ol, 6-(benzylthio)-: is a chemical compound with the molecular formula C12H10N4OS and a molecular weight of 258.3 g/mol . It is also known by its systematic name 1,3-dihydro-6-(phenylmethyl)thio-2H-purin-2-one . This compound is part of the purine family, which are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Purin-2-ol, 6-(benzylthio)- typically involves the reaction of 6-chloropurine with benzyl mercaptan under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) , with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for Purin-2-ol, 6-(benzylthio)- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Purin-2-ol, 6-(benzylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with lithium aluminum hydride would produce the corresponding thiol.

Wissenschaftliche Forschungsanwendungen

Chemistry: Purin-2-ol, 6-(benzylthio)- is used as an intermediate in the synthesis of other purine derivatives, which are important in various chemical research applications .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems .

Medicine: Purin-2-ol, 6-(benzylthio)- and its derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities. These compounds can inhibit specific enzymes involved in nucleotide metabolism, making them potential candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for various applications .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison: Purin-2-ol, 6-(benzylthio)- is unique due to its specific substitution pattern on the purine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, 6-Benzylthioguanine is known for its anticancer properties, while 6-Benzylthio-2-chloropurine has been studied for its antibacterial activity . The specific benzylthio substitution in Purin-2-ol, 6-(benzylthio)- provides distinct chemical and biological properties that can be leveraged in various applications.

Eigenschaften

CAS-Nummer

5446-42-4

Molekularformel

C12H10N4OS

Molekulargewicht

258.30 g/mol

IUPAC-Name

6-benzylsulfanyl-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H10N4OS/c17-12-15-10-9(13-7-14-10)11(16-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17)

InChI-Schlüssel

XKLXGBRBFJZZOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.